Product packaging for 4-(3,3-Dimethylbutanoyl)piperazin-2-one(Cat. No.:CAS No. 1251095-71-2)

4-(3,3-Dimethylbutanoyl)piperazin-2-one

Cat. No.: B2937839
CAS No.: 1251095-71-2
M. Wt: 198.266
InChI Key: BGNMTJDRYRTPJE-UHFFFAOYSA-N
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Description

4-(3,3-Dimethylbutanoyl)piperazin-2-one is a synthetic organic compound featuring a piperazin-2-one core functionalized with a 3,3-dimethylbutanoyl group. Piperazine derivatives are privileged structures in medicinal chemistry and drug discovery, frequently serving as key scaffolds due to their favorable physicochemical properties and ability to contribute to critical hydrogen bonding interactions with biological targets . The incorporation of the 3,3-dimethylbutanoyl moiety introduces steric bulk and lipophilicity, which can be strategically utilized to fine-tune the compound's metabolic stability and binding affinity. This compound is of significant interest in pharmaceutical research for the development of novel therapeutic agents. Piperazine-containing molecules are extensively explored as inhibitors for various disease targets. For instance, structurally related piperazine compounds have demonstrated potent activity as antiviral agents against Flaviviridae proteases and as peripherally restricted cannabinoid receptor (CB1) antagonists for treating metabolic disorders . Furthermore, recent research highlights the role of sophisticated piperazine derivatives as inhibitors of challenging oncogenic targets, such as KRAS-G12D . The specific stereoelectronic profile of this compound makes it a valuable intermediate or building block for constructing more complex molecules in these and other investigative areas. The product is provided for research and development purposes. It is intended for use in laboratory settings only and is not classified as a drug, pharmaceutical, or cosmetic. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N2O2 B2937839 4-(3,3-Dimethylbutanoyl)piperazin-2-one CAS No. 1251095-71-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,3-dimethylbutanoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)6-9(14)12-5-4-11-8(13)7-12/h4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGNMTJDRYRTPJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of Piperazin-2-one (B30754) Core Structures

The precise control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. For the piperazin-2-one core, a variety of stereoselective strategies have been developed to install chiral centers with high fidelity. These methods can be broadly categorized into catalytic asymmetric approaches and substrate-controlled syntheses using chiral starting materials.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules, utilizing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

A notable advancement in the synthesis of chiral piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ol precursors. dicp.ac.cnrsc.org This method provides access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org The process involves the hydrogenation of 5,6-disubstituted pyrazin-2-ols using a palladium catalyst, such as Pd(OCOCF3)2, in combination with a chiral phosphine (B1218219) ligand like (R)-TolBINAP. dicp.ac.cn

The reaction is typically performed under high pressure of hydrogen gas and at elevated temperatures. An acid co-catalyst, such as p-toluenesulfonic acid monohydrate (TsOH·H2O), is crucial for the reaction's success. dicp.ac.cn Mechanistic studies suggest the reaction may proceed through a dynamic kinetic resolution process, where the tautomerization between enamine and imine intermediates is faster than the hydrogenation step, allowing for high stereoselectivity. dicp.ac.cn This methodology has proven to be robust, with a variety of aryl and alkyl-substituted pyrazin-2-ols being successfully converted into their corresponding piperazin-2-one products in high yields and enantiomeric excess (ee). dicp.ac.cn The utility of this method is further demonstrated by its scalability to the gram scale without a loss of efficiency or selectivity. dicp.ac.cn

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

Substrate (R group) Catalyst/Ligand Yield (%) ee (%) dr
Phenyl Pd(OCOCF3)2 / (R)-TolBINAP 93 90 >20:1
3-Methylphenyl Pd(OCOCF3)2 / (R)-TolBINAP 91 84 >20:1
4-Methoxyphenyl Pd(OCOCF3)2 / (R)-TolBINAP 95 90 >20:1
4-Trifluoromethylphenyl Pd(OCOCF3)2 / (R)-TolBINAP 95 85 >20:1
4-Chlorophenyl Pd(OCOCF3)2 / (R)-TolBINAP 94 89 >20:1
2-Naphthyl Pd(OCOCF3)2 / (R)-TolBINAP 95 88 >20:1
Cyclohexyl Pd(OCOCF3)2 / (R)-TolBINAP 91 88 >20:1

Data sourced from research on the hydrogenation of 5,6-disubstituted pyrazin-2-ols. dicp.ac.cn

Catalytic asymmetric allylic alkylation (AAA) represents another powerful strategy for synthesizing chiral piperazin-2-ones, particularly those with α-secondary and α-tertiary stereocenters. nih.govcaltech.edunih.gov This approach commonly employs a palladium catalyst in conjunction with a chiral ligand, such as a phosphinooxazoline (PHOX) ligand. nih.govcaltech.edu The reaction involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one enolates. nih.govcaltech.edu

This method is distinguished by its ability to generate highly enantioenriched α-tertiary piperazin-2-ones, a class of compounds that is challenging to synthesize using other catalytic enantioselective methods. nih.gov The reaction conditions are typically mild, running at moderate temperatures in solvents like toluene. nih.govcaltech.edu The choice of protecting groups on the piperazinone nitrogen atoms and the structure of the allyl substrate can be varied to produce a diverse library of chiral products with good to excellent yields and high enantioselectivity. nih.govcaltech.edu

Table 2: Pd-Catalyzed Asymmetric Decarboxylative Allylic Alkylation

N1-Protecting Group α-Substituent Allyl Group Yield (%) ee (%)
Benzoyl (Bz) Methyl Allyl 95 96
Benzoyl (Bz) Propyl Allyl 89 95
Benzoyl (Bz) Benzyl Allyl 91 96
p-Methoxybenzoyl Methyl Allyl 91 94
Trifluoroacetyl Methyl Allyl 84 98
Benzoyl (Bz) Methyl Methallyl 95 96
Benzoyl (Bz) Methyl Phenylallyl 81 98

Data based on the enantioselective synthesis of α-tertiary piperazin-2-ones using a Pd2(pmdba)3 catalyst and a chiral PHOX ligand. nih.govcaltech.edu

Dynamic kinetic resolution (DKR) is an effective strategy for converting a racemic starting material into a single enantiomer of a product with a theoretical maximum yield of 100%. This process combines the kinetic resolution of a racemate with an in-situ racemization of the slower-reacting enantiomer.

In the context of piperazin-2-one synthesis, DKR has been implicated in palladium-catalyzed asymmetric hydrogenation reactions, where the rapid tautomerization between enamine and imine intermediates allows for the preferential hydrogenation of one enantiomer. dicp.ac.cn Another application involves the L-malate-mediated DKR of α-bromo esters, which can be used to synthesize 3-substituted piperazinones. dicp.ac.cn

More broadly, kinetic resolution (without the dynamic component) has been applied to piperazine (B1678402) derivatives. For instance, the use of a chiral base system, such as n-BuLi and the chiral ligand (+)-sparteine, can achieve the kinetic resolution of 2-arylpiperazines. nih.govacs.org While this is applied to piperazines rather than piperazin-2-ones, the principle of selective deprotonation of one enantiomer from a racemic mixture demonstrates the power of resolution strategies in accessing enantioenriched heterocyclic scaffolds. nih.govacs.org These methods provide highly enantioenriched starting materials and products, which can be further functionalized. nih.gov

Chiral Pool and Chiral Auxiliary-Based Syntheses

Before the widespread adoption of asymmetric catalysis, the synthesis of chiral molecules predominantly relied on the use of naturally occurring chiral starting materials (the "chiral pool") or the attachment of a chiral auxiliary to a substrate to direct a diastereoselective transformation.

Chiral pool synthesis is a classical and reliable technique for preparing chiral piperazin-2-ones. dicp.ac.cnnih.gov Amino acids are particularly valuable starting materials due to their ready availability in enantiomerically pure form. nih.govrsc.org Synthetic routes often involve the construction of the piperazine ring from an α-amino acid, which imparts its stereochemistry to the final product. For example, orthogonally protected, enantiomerically pure 2-substituted piperazines can be synthesized in a few steps starting from α-amino acids, with a key step being an aza-Michael addition. rsc.org

Chiral auxiliary-based methods provide another robust approach. In this strategy, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. An example includes the asymmetric synthesis of (R)-(+)-2-methylpiperazine from R-(–)-phenylglycinol, which serves as the chiral auxiliary to form a protected 2-oxopiperazine intermediate. nih.gov These substrate-controlled methods remain highly relevant for the practical and scalable synthesis of specific chiral piperazin-2-one targets. nih.govrsc.org

Automated Synthesis Techniques for Advanced Intermediates

The demand for rapid synthesis and optimization in pharmaceutical development has driven the adoption of automated technologies, particularly continuous flow chemistry. nih.govnih.gov Flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for seamless multi-step reactions. nih.govnih.gov

Continuous flow processes have been successfully applied to the synthesis of chiral active pharmaceutical ingredients (APIs) and their advanced intermediates. nih.gov While a specific flow synthesis for 4-(3,3-Dimethylbutanoyl)piperazin-2-one is not detailed in the literature, the techniques are directly applicable to the synthesis of its chiral piperazin-2-one core. Asymmetric catalytic reactions, including hydrogenations and C-N cross-couplings, have been adapted to flow systems. nih.govnih.gov

For instance, multi-step flow syntheses have been developed for piperazine-containing drugs like Imatinib and Ribociclib, demonstrating the capability of this technology to handle complex heterocyclic constructions. nih.gov These automated systems can integrate reaction, extraction, and purification steps, significantly accelerating the production of key intermediates for drug discovery and development. nih.govnih.gov The application of these automated methods allows for the efficient exploration of reaction conditions and the rapid generation of libraries of chiral piperazin-2-one derivatives for further study.

Functionalization and Derivatization Strategies for the Chemical Compound

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it at various positions is crucial for developing new chemical entities. For the compound this compound, also known as 4-pivaloylpiperazin-2-one, the existing pivaloyl group at the N-4 position directs further functionalization primarily towards the N-1 and C-3 positions of the heterocyclic ring.

The structure of this compound features two nitrogen atoms within its heterocyclic core. The N-4 nitrogen is already functionalized with a bulky 3,3-dimethylbutanoyl (pivaloyl) group, which serves as a protecting group and influences the reactivity of the second nitrogen atom at the N-1 position. This inherent asymmetry allows for regioselective reactions targeting the N-1 position.

The N-1 nitrogen, being a secondary amine, is nucleophilic and serves as the primary site for introducing a wide range of substituents via acylation or alkylation. Synthetic strategies often involve the deprotonation of the N-1 amide with a suitable base to form an anion, which then reacts with an electrophile (an acyl chloride or an alkyl halide) to yield the N-1 substituted product. Modified Jocic-type reactions have been successfully employed to transform enantiomerically-enriched trichloromethyl-containing alcohols into 1-substituted piperazinones with high regioselectivity and minimal loss of stereochemical integrity rsc.org. This methodology highlights a pathway to introduce complex substituents at the N-1 position.

The choice of reactants and conditions can be tailored to introduce functionalities designed to modulate the compound's physicochemical properties or to serve as handles for further chemical modifications. The table below summarizes general conditions for these transformations.

TransformationReagent TypeGeneral ConditionsExpected Product
N-1 Alkylation Alkyl halides (R-X)Base (e.g., NaH, K2CO3), Aprotic Solvent (e.g., DMF, THF)1-Alkyl-4-(3,3-dimethylbutanoyl)piperazin-2-one
N-1 Acylation Acyl chlorides (RCOCl)Base (e.g., Pyridine, Et3N), Solvent (e.g., DCM, CH3CN)1-Acyl-4-(3,3-dimethylbutanoyl)piperazin-2-one
Reductive Amination Aldehydes/KetonesReducing agent (e.g., NaBH(OAc)3), Acidic catalyst1-Alkyl-4-(3,3-dimethylbutanoyl)piperazin-2-one

The C-3 position of the piperazin-2-one ring is adjacent to both a nitrogen atom and a carbonyl group, making it amenable to functionalization. Strategies for modification at this position often involve the generation of a carbanion or enolate equivalent, which can then react with various electrophiles. This allows for the introduction of alkyl, aryl, or other functional groups, which is a key strategy for exploring the structure-activity relationships (SAR) of piperazinone-based compounds.

The enantioselective synthesis of peptides containing the 3-substituted 2-oxopiperazine system has been reported, involving a direct diastereoselective alkylation of an N-(hydroxyalkyl)-2-oxopiperazine intermediate researchgate.net. This method, followed by oxidation and further derivatization, allows for the introduction of a wide variety of side chains at the C-3 position researchgate.net. One-pot asymmetric epoxidation followed by an SN2 ring-opening with 1,2-diamines has also been established as a method to generate 3-substituted piperazin-2-ones researchgate.net. These approaches demonstrate the feasibility of creating stereochemically defined centers at the C-3 position, which is often critical for biological activity.

Derivatization of this compound is essential for a range of research applications, from creating analytical standards to developing tool compounds for mechanistic studies. For instance, introducing chromophoric or fluorophoric groups can facilitate detection and quantification in analytical methods like high-performance liquid chromatography (HPLC) or fluorescence microscopy.

For mechanistic studies, isotopically labeled analogues can be synthesized. This might involve using a labeled precursor in the synthesis of the piperazinone core or introducing a label during a derivatization step. For example, incorporating ¹³C or ¹⁵N can enable nuclear magnetic resonance (NMR) studies to probe metabolic pathways or binding interactions.

Furthermore, derivatization is a cornerstone of drug discovery. The synthesis of a library of analogues with diverse substituents at the N-1 and C-3 positions allows for systematic exploration of the SAR. This approach was utilized in the development of a fluorobenzyl intermediate of a known protein geranylgeranyltransferase type I (PGGTase-I) inhibitor, where a Jocic-type reaction was employed for the key synthetic step rsc.orgresearchgate.net. The development of chiral derivatizing reagents (CDRs) from starting materials like cyanuric chloride allows for the separation of chiral drugs, a technique applicable to piperazine-containing compounds for analytical and preparative purposes longdom.org.

Green Chemistry Principles in the Synthesis of the Chemical Compound and Analogues

The application of green chemistry principles to the synthesis of piperazin-2-ones is an area of growing importance, aiming to reduce environmental impact, improve safety, and increase efficiency. Key strategies include the use of multicomponent and one-pot reactions, as well as the adoption of sustainable solvents and catalysts.

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials tandfonline.com. These reactions are inherently atom-economical and can significantly streamline synthetic routes by reducing the number of intermediate purification steps, thereby saving time, resources, and reducing waste tandfonline.comacs.org.

The Ugi four-component reaction (Ugi-4CR) is a powerful MCR that has been applied to the synthesis of piperazine derivatives. For example, a pathway to enantiomerically pure 3-substituted piperazines has been developed using an Ugi-4CR as the key step in a one-pot sequence that also includes deprotection, cyclization, and reduction steps rsc.org. Similarly, cascade reactions, such as a metal-promoted transformation using a chloro allenylamide, a primary amine, and an aryl iodide, can afford piperazinones in good yields in a one-pot process, allowing for the formation of three new bonds bohrium.comresearchgate.net. Another efficient one-pot approach involves a tandem reductive amination-transamidation-cyclization reaction to produce substituted piperazin-2-ones from N-(2-oxoethyl)amides and α-amino esters organic-chemistry.org.

A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has also been developed to provide 3-aryl/alkyl piperazin-2-ones with high enantioselectivity acs.orgacs.org. These methods exemplify how complex piperazinone structures, including analogues of this compound, can be assembled efficiently while adhering to the principles of green chemistry acs.orgacs.org.

The choice of solvents and catalysts plays a critical role in the environmental footprint of a chemical synthesis. Green chemistry encourages the use of non-toxic, renewable solvents or, ideally, solvent-free conditions. For instance, a palladium-catalyzed methodology for synthesizing arylpiperazines has been developed that can use piperazine itself as the solvent, creating an eco-friendly and cost-effective process under aerobic conditions x-mol.com.

Catalysis is a fundamental pillar of green chemistry, offering pathways that are more energy-efficient and selective, thereby reducing byproducts.

Palladium Catalysis: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides an efficient route to chiral piperazin-2-ones dicp.ac.cn. This method can be performed on a gram scale without loss of reactivity or enantioselectivity dicp.ac.cn.

Iridium and Organic Photoredox Catalysis: Iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones is another effective strategy acs.org. More recently, photoredox catalysis, using either transition metals like iridium or purely organic dyes, has emerged as a sustainable method mdpi.com. Organic photocatalysts are particularly attractive as they can be synthesized from renewable materials and avoid the use of toxic or expensive heavy metals mdpi.com.

Nanocatalysts: The immobilization of catalysts on nanoparticles, such as sulfaguanidine-SA on the surface of FeAl₂O₄ magnetic nanoparticles, has been reported for the one-pot, multi-component synthesis of 2-(piperazin-1-yl) quinoxaline derivatives under green conditions rsc.org. Such catalysts are often highly efficient and reusable, further enhancing the sustainability of the process rsc.org.

The table below summarizes some green catalytic approaches applicable to piperazinone synthesis.

Catalyst TypeReactionAdvantages
Palladium Complexes Asymmetric HydrogenationHigh yield and enantioselectivity dicp.ac.cn
Iridium Complexes Asymmetric HydrogenationGood enantioselectivities acs.org
Organic Photoredox Catalysts C-H FunctionalizationSustainable, avoids heavy metals mdpi.com
Magnetic Nanocatalysts Multicomponent SynthesisReusable, efficient, green conditions rsc.org

Atom Economy and Process Efficiency Considerations

A prevalent and direct method for the synthesis of N-acyl piperazinones is the acylation of the parent heterocycle with a suitable acylating agent, such as an acyl chloride. For the synthesis of this compound, a plausible route involves the reaction of piperazin-2-one with 3,3-dimethylbutanoyl chloride. This reaction typically requires a base to neutralize the hydrogen chloride byproduct.

Atom Economy

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. For the proposed synthesis of this compound, the reaction is as follows:

Piperazin-2-one + 3,3-Dimethylbutanoyl chloride → this compound + Hydrogen chloride

The calculation for the atom economy of this transformation is detailed in the table below.

CompoundMolecular FormulaMolecular Weight (g/mol)
Piperazin-2-oneC4H8N2O100.12
3,3-Dimethylbutanoyl chlorideC6H11ClO134.60
This compoundC10H18N2O2198.26
Hydrogen chlorideHCl36.46

Atom Economy (%) = [Molecular Weight of Product / (Sum of Molecular Weights of Reactants)] x 100

Calculation: [198.26 / (100.12 + 134.60)] x 100 = 84.45%

Process Efficiency and Process Mass Intensity (PMI)

The PMI for the synthesis of this compound would be influenced by several factors:

Reaction Yield: A lower yield directly increases the PMI as more starting material is required to produce a given amount of product.

Solvent Usage: The choice and volume of solvent for the reaction and subsequent purification steps are major contributors to the PMI.

Reagents and Work-up: The mass of the base used for HCl scavenging, as well as any materials used in the work-up and purification (e.g., water, extraction solvents, silica (B1680970) gel for chromatography), are included in the PMI calculation.

MaterialMass (g)Scenario 1: 95% YieldScenario 2: 75% Yield
Piperazin-2-one100.12100.12100.12
3,3-Dimethylbutanoyl chloride134.60134.60134.60
Triethylamine101.19101.19101.19
Solvent (e.g., Dichloromethane)1000.001000.001000.00
Work-up/Purification Solvents1500.001500.001500.00
Total Input Mass (g) 2835.91 2835.91 2835.91
Product (this compound) Mass (g)-188.35148.70
Process Mass Intensity (PMI) -15.06 19.07

As demonstrated, a decrease in yield from 95% to 75% results in a significant increase in the PMI. To improve process efficiency, research would focus on optimizing reaction conditions to maximize yield, minimizing solvent usage by using more concentrated reaction mixtures or by selecting more environmentally benign solvents, and developing efficient purification methods that reduce the need for large volumes of solvents, such as crystallization over chromatography.

Spectroscopic and Structural Elucidation in Advanced Research

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of organic molecules. Techniques such as NMR spectroscopy provide detailed information about the connectivity and chemical environment of atoms, while mass spectrometry offers precise molecular weight determination and insights into the molecule's fragmentation patterns.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For 4-(3,3-Dimethylbutanoyl)piperazin-2-one, ¹H NMR and ¹³C NMR, along with advanced 2D NMR experiments, are crucial for a complete structural assignment. A notable feature in the NMR spectra of N-acyl piperazines is the phenomenon of rotational isomerism, or the presence of conformers, due to the restricted rotation around the amide C-N bond. This can lead to the observation of broadened or multiple sets of signals for the piperazine (B1678402) ring protons and carbons at room temperature.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pivaloyl group and the piperazin-2-one (B30754) ring. The nine protons of the tert-butyl group will appear as a sharp singlet, typically in the upfield region of the spectrum. The protons of the piperazin-2-one ring will present as more complex multiplets. Due to the aforementioned restricted rotation around the N-acyl bond, these signals may appear broad or as distinct sets of resonances at lower temperatures.

The ¹³C NMR spectrum will similarly provide characteristic signals for each carbon atom in the molecule. The carbonyl carbons of the amide and lactam functionalities will resonate at the downfield end of the spectrum. The quaternary carbon and the methyl carbons of the pivaloyl group will have distinct chemical shifts. The methylene (B1212753) carbons of the piperazin-2-one ring are also expected to show conformational effects.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃1.25s9H
-CH₂- (piperazinone)3.30 - 3.60m2H
-CH₂- (piperazinone)3.80 - 4.10m2H
-CH₂- (piperazinone)4.20 - 4.40s2H

Note: The chemical shifts for the piperazinone protons are presented as ranges due to the anticipated conformational broadening.

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C(CH₃)₃27.5
C(CH₃)₃39.0
-CH₂- (piperazinone)42.0 - 48.0
-CH₂- (piperazinone)50.0 - 55.0
-CH₂- (piperazinone)60.0 - 65.0
C=O (lactam)168.0
C=O (amide)175.0

Note: The chemical shifts for the piperazinone carbons are presented as ranges due to potential conformational effects.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, COSY would be used to trace the connectivity within the piperazin-2-one ring, showing correlations between the protons on adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for the methylene groups of the piperazinone ring and the methyl groups of the pivaloyl substituent.

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular weight of a compound, often to within a few parts per million. This level of accuracy allows for the determination of the elemental composition of the molecule, which is a critical step in confirming its identity. For this compound (C₉H₁₆N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₉H₁₇N₂O₂⁺199.1285
[M+Na]⁺C₉H₁₆N₂O₂Na⁺221.1104

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion or a protonated molecule) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the structure of the molecule. The fragmentation of this compound would likely proceed through characteristic pathways for N-acyl piperazines.

Key expected fragmentation pathways would include:

Cleavage of the pivaloyl group, resulting in a prominent fragment ion corresponding to the tert-butyl cation or the pivaloyl cation.

Fragmentation of the piperazin-2-one ring, which can occur through various ring-opening mechanisms.

Loss of small neutral molecules such as carbon monoxide (CO) from the lactam or amide moieties.

The analysis of these fragmentation patterns allows for a detailed confirmation of the different structural components of the molecule.

Mass Spectrometry (MS) Applications

Electrospray Ionization (ESI) and Other Ionization Techniques

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a principal technique for determining the molecular weight and fragmentation pattern of this compound. In positive ion mode, the compound readily forms a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm its elemental composition with high accuracy.

The fragmentation of the [M+H]⁺ ion under collision-induced dissociation (CID) provides significant structural information. Key fragmentation pathways involve the cleavage of the acyl group and the piperazinone ring. A prominent fragmentation is the alpha-cleavage adjacent to the exocyclic carbonyl group, leading to the formation of a stable acylium ion. Another characteristic fragmentation involves the retro-Diels-Alder (RDA) reaction within the piperazin-2-one ring, a common pathway for six-membered heterocyclic systems.

Table 1: Predicted ESI-MS Fragmentation Data for this compound

m/z Value (Predicted) Ion Formula Description
213.1603 [C₁₁H₂₁N₂O₂]⁺ Protonated Molecular Ion [M+H]⁺
113.0970 [C₅H₉O]⁺ Acylium ion from cleavage of the N-acyl bond
101.0712 [C₄H₉N₂O]⁺ Fragment from loss of the tert-butyl group

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and vibrational modes within the this compound molecule. The IR spectrum is dominated by strong absorption bands characteristic of its amide and lactam functionalities.

The most prominent feature is the intense absorption band corresponding to the C=O stretching vibration of the tertiary amide (the 3,3-dimethylbutanoyl group), typically observed in the region of 1640-1670 cm⁻¹. The C=O stretch of the secondary lactam (piperazin-2-one ring) appears at a higher wavenumber, generally between 1670-1700 cm⁻¹. The N-H stretching vibration of the secondary amine within the lactam ring gives rise to a moderate band around 3200-3350 cm⁻¹. The spectrum also displays multiple bands in the 2850-3000 cm⁻¹ range, corresponding to the symmetric and asymmetric C-H stretching of the methyl, methylene, and tert-butyl groups. C-N stretching vibrations are observed in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, though it is less commonly reported for routine characterization.

Table 2: Characteristic Infrared (IR) Absorption Frequencies

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch Secondary Amine (Lactam) 3200 - 3350 Medium
C-H Stretch Alkyl (CH₃, CH₂) 2850 - 2970 Strong
C=O Stretch Secondary Amide (Lactam) 1670 - 1700 Strong
C=O Stretch Tertiary Amide (Acyl) 1640 - 1670 Strong, Intense
N-H Bend Secondary Amine (Lactam) 1510 - 1550 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. For this compound, which is an aliphatic compound lacking extensive conjugation or aromatic chromophores, significant absorption is not expected in the standard UV-Vis range (200-800 nm).

The primary electronic transitions are associated with the two carbonyl groups of the amide and lactam functions. These groups exhibit a weak n → π* transition, which is formally forbidden and results in a low-intensity absorption band. This transition is typically observed in the far-UV region, at approximately 210-220 nm. The more intense π → π* transitions for these groups occur at even shorter wavelengths, below 200 nm. Consequently, when dissolved in common solvents like methanol (B129727) or acetonitrile (B52724), the compound would be largely transparent above 220 nm.

X-ray Crystallography for Solid-State Structure Determination

Molecular Geometry and Conformation Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This analysis reveals detailed information on bond lengths, bond angles, and torsional angles.

The six-membered piperazin-2-one ring is expected to adopt a non-planar conformation to minimize ring strain. The most thermodynamically stable conformation for such piperazine-based rings is the chair conformation. In this arrangement, substituents can occupy either axial or equatorial positions. The bulky 3,3-dimethylbutanoyl group attached to the N4 position would sterically favor an equatorial orientation to minimize 1,3-diaxial interactions. The presence of the sp²-hybridized carbonyl carbon (C2) and the acylating nitrogen (N4) slightly flattens the chair compared to a cyclohexane (B81311) ring. The amide bond between the acyl group and the piperazine nitrogen (N4) will exhibit partial double-bond character, leading to a planar geometry for the C-CO-N-C atoms and restricted rotation around this bond.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a network of intermolecular interactions. For this compound, the most significant interaction governing its solid-state architecture is hydrogen bonding.

The secondary amine proton (N1-H) is the primary hydrogen bond donor. The two carbonyl oxygen atoms (from the lactam and the acyl group) are the most effective hydrogen bond acceptors. This functionality allows for the formation of robust supramolecular synthons. A common motif would be the formation of hydrogen-bonded chains or dimers. For instance, molecules can link into a one-dimensional chain via N-H···O=C hydrogen bonds, where the N-H of one molecule interacts with the lactam or acyl carbonyl oxygen of a neighboring molecule. In addition to these strong hydrogen bonds, weaker C-H···O interactions and van der Waals forces, particularly involving the bulky and hydrophobic tert-butyl group, play a crucial role in achieving an efficiently packed, three-dimensional crystal structure.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Methanol
Acetonitrile

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 4-(3,3-Dimethylbutanoyl)piperazin-2-one. These methods provide a detailed picture of the molecule's geometry, electronic structure, and potential for isomerization.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in computational analysis, determining the most stable three-dimensional arrangement of atoms in a molecule. For piperazine (B1678402) derivatives, conformational analysis is particularly important due to the flexibility of the six-membered ring. Studies on related 2-substituted piperazines have shown a preference for an axial conformation. nih.gov This preference can be influenced by factors such as intramolecular hydrogen bonding, which can further stabilize the axial form. nih.gov For this compound, the bulky 3,3-dimethylbutanoyl group at the N4 position would significantly influence the conformational landscape of the piperazin-2-one (B30754) ring.

Computational studies on similar heterocyclic systems, such as bis-imidazolones with flexible linkers, have demonstrated a tendency for the formation of π–π interactions between aromatic rings, which dictates their mutual arrangement. mdpi.com While this compound lacks multiple aromatic rings, the principles of conformational searching and energy minimization would be similarly applied to identify its most stable conformers. The relative energies of different conformers, such as chair, boat, and twist-boat forms of the piperazine ring, would be calculated to determine the global minimum energy structure.

Table 1: Representative Conformational Analysis Data (Note: This table is illustrative and based on typical findings for similar heterocyclic compounds, not specific experimental or calculated data for this compound.)

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°)
Chair (Axial substituent) 0.00 N1-C2-C3-N4: -55.2
Chair (Equatorial substituent) +2.5 N1-C2-C3-N4: 54.8

Electronic Structure and Molecular Orbital (HOMO/LUMO) Analysis

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.govdergipark.org.tr

For molecules with donor-acceptor systems, the HOMO is typically localized on the electron-donating group, while the LUMO is on the electron-accepting group. researchgate.net In this compound, the piperazin-2-one ring and the carbonyl group of the butanoyl moiety would be key regions for electron density distribution. DFT calculations can visualize the spatial distribution of these orbitals and quantify their energy levels. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. nih.gov

Table 2: Illustrative Electronic Properties (Note: This table is illustrative and based on typical findings for similar heterocyclic compounds, not specific experimental or calculated data for this compound.)

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of structural isomers, is a possibility for molecules with specific functional groups. For this compound, keto-enol tautomerism involving the amide and ketone carbonyl groups could be investigated. Computational studies can predict the relative stabilities of different tautomers and the energy barriers for their interconversion. researchgate.net For instance, studies on quinoxaline derivatives have explored the tautomeric equilibria between enamine and methylene (B1212753) imine forms. clockss.org

The stability of tautomers can be influenced by the solvent environment, with polar solvents potentially favoring one form over another. nih.gov Quantum chemical calculations can model these solvent effects and provide insights into the predominant tautomeric form under different conditions. researchgate.net The investigation of isomerization pathways and their associated transition states provides a deeper understanding of the molecule's potential chemical transformations. clockss.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are complementary to the static picture from quantum chemical calculations.

Conformational Dynamics of the Chemical Compound

MD simulations can track the conformational changes of this compound in a simulated environment. nih.gov These simulations reveal the flexibility of the molecule and the accessible conformational states. For piperazine-based compounds, MD simulations have been used to understand how conformational flexibility influences their interaction with biological targets. nih.govrsc.org The simulations can identify the most populated conformational clusters and the timescales of transitions between them. This information is crucial for understanding how the molecule might adapt its shape to bind to a receptor or enzyme.

Solvent Effects on Molecular Behavior

The solvent can have a profound impact on the behavior of a molecule, influencing its conformation, electronic properties, and reactivity. researchgate.net MD simulations explicitly model the interactions between the solute (this compound) and the surrounding solvent molecules. Studies on piperazine in aqueous solutions have shown that hydrogen bonding networks play a significant role in the molecular distribution and interactions within the system. uib.no

By simulating the molecule in different solvents, researchers can understand how properties like polarity and hydrogen bonding capacity of the solvent affect the conformational preferences and dynamics of the piperazin-2-one ring and its substituent. These simulations can also provide insights into the solvation free energy, which is a key determinant of the molecule's solubility.

Table 3: Compound Names Mentioned

Compound Name

In Silico Studies of Chemical Reactivity

Prediction of Reaction Pathways and Transition States

No published data is available that specifically predicts the reaction pathways or transition states for this compound through computational modeling.

Analysis of Electrophilic and Nucleophilic Sites

There are no specific studies analyzing the electrophilic and nucleophilic sites of this compound. While general principles of organic chemistry suggest potential reactive sites, a detailed computational analysis, including data tables of atomic charges or frontier molecular orbital densities, has not been reported for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies

Principles and Applications of SAR to the Chemical Compound and Analogues

Structure-Activity Relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds (analogues) to determine which chemical groups and structural features are responsible for their biological effects. The primary goal is to identify the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups responsible for a specific biological activity. For piperazine-containing compounds, SAR is crucial for refining their interaction with biological targets. nih.gov

The molecular architecture of 4-(3,3-Dimethylbutanoyl)piperazin-2-one presents several key features that are critical for its potential molecular interactions. SAR studies would systematically modify these features to understand their contribution to biological activity.

Piperazin-2-one (B30754) Ring: This core heterocyclic structure is a constrained dipeptide analogue. The amide group within the ring contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The ring's conformation is crucial for orienting other substituents correctly for target binding. Studies on other piperazin-2-one derivatives have shown that the ring's stereochemistry and integrity are often vital for activity. nih.gov

N-Acyl Substituent (3,3-Dimethylbutanoyl group): This group is attached to the N4 position of the piperazine (B1678402) ring. Its primary features include:

Amide Carbonyl Group: The carbonyl oxygen is a strong hydrogen bond acceptor.

tert-Butyl Group: This bulky, hydrophobic group can engage in van der Waals or hydrophobic interactions within a target's binding pocket. Its size and shape provide significant steric hindrance, which can enhance selectivity or potency by occupying a specific hydrophobic cavity.

Lactam Moiety (in the piperazin-2-one ring): The cyclic amide (lactam) provides structural rigidity and contains both a hydrogen bond donor and acceptor, which can be critical anchor points for binding to a biological target.

An SAR investigation would involve creating analogues to probe the importance of each feature, as illustrated in the table below.

Analogue ModificationStructural Feature TargetedPotential Impact on InteractionRationale
Replacement of tert-butyl with smaller alkyl groups (e.g., isopropyl, ethyl)Hydrophobic region of the N-acyl groupDecreased hydrophobic interaction; altered steric fitTo determine the optimal size and shape of the hydrophobic substituent for binding pocket occupancy.
Methylation of the N1 position on the piperazin-2-one ringHydrogen bond donor (N1-H)Elimination of a key hydrogen bond donating capabilityTo confirm if the N1-H group is essential for anchoring the molecule to the target.
Opening of the piperazin-2-one ringCore scaffold rigidityIncreased conformational flexibilityTo assess if the constrained conformation of the ring is necessary for activity. nih.gov
Isomeric repositioning of the acyl group (e.g., to 2,2-dimethylbutanoyl)Steric and electronic profile of the N-acyl groupAltered shape and fit within the binding siteTo probe the specific steric requirements of the target's binding pocket.

The specific placement and nature of substituents on the this compound scaffold can dramatically influence its molecular function. SAR studies explore how modifications, such as adding substituents to the carbon atoms of the piperazine ring or altering the N-acyl group, affect activity.

For instance, introducing small alkyl groups at the C5 or C6 positions of the piperazin-2-one ring could introduce new chiral centers and explore additional hydrophobic pockets in a target protein. Conversely, adding bulky groups could lead to a steric clash, reducing or abolishing activity. The electronic properties of substituents are also critical; adding electron-withdrawing or electron-donating groups to an aromatic ring, if one were introduced in an analogue, could modulate the pKa of the piperazine nitrogens and affect target interactions. mdpi.com Studies on other piperazine derivatives have demonstrated that such subtle changes can significantly impact potency and selectivity. mdpi.commdpi.com

QSAR Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational and statistical approach that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. drugdesign.org This predictive model can then be used to estimate the activity of newly designed, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. drugdesign.org For this compound and its analogues, these descriptors would be calculated using specialized software and can be categorized by their dimensionality. researchgate.netnih.gov

1D Descriptors: Derived from the chemical formula, such as molecular weight (MW) and atom counts.

2D Descriptors: Calculated from the 2D representation of the molecule, including topological indices (e.g., Kier & Hall connectivity indices), counts of specific functional groups, and physicochemical properties like the logarithm of the octanol-water partition coefficient (logP), which measures hydrophobicity.

3D Descriptors: Derived from the 3D conformation of the molecule, encompassing steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)). ucsb.edu

Descriptor TypeExamplesInformation Encoded
Constitutional (1D)Molecular Weight, Number of N and O atomsBasic composition and size of the molecule.
Topological (2D)Balaban J index, Wiener indexAtomic connectivity and molecular branching.
Physicochemical (2D/3D)LogP, Molar Refractivity, Polar Surface Area (PSA)Hydrophobicity, polarizability, and potential for membrane penetration. nih.gov
Quantum Chemical (3D)HOMO/LUMO energies, Dipole MomentElectronic reactivity, stability, and overall polarity. nih.govucsb.edu
Steric (3D)Molecular Volume, Ovality, Shadow IndicesSize, shape, and three-dimensional profile of the molecule. nih.gov

Once descriptors are calculated for a series of analogues with known biological activities (e.g., IC₅₀ values), a statistical model is generated to find the best correlation. Multiple Linear Regression (MLR) is a common method used to create a QSAR equation. mdpi.comwu.ac.th

A hypothetical QSAR model for a specific activity might look like this:

log(1/IC₅₀) = β₀ + β₁(logP) - β₂(Molecular_Volume) + β₃(Dipole_Moment)

In this equation:

log(1/IC₅₀) represents the biological activity of the compounds.

logP , Molecular_Volume , and Dipole_Moment are the calculated molecular descriptors.

β₀, β₁, β₂, and β₃ are regression coefficients determined by the statistical analysis.

The model would suggest that activity increases with higher hydrophobicity (logP) and a greater dipole moment, but decreases with larger molecular volume. Such a model provides clear, quantitative guidance for designing more potent analogues of this compound. The statistical significance and predictive power of the model are rigorously evaluated using parameters like the correlation coefficient (r²), cross-validation coefficient (q²), and external validation on a test set of compounds. nih.gov

Ligand-Based and Structure-Based Design Principles

The insights gained from SAR and QSAR studies are directly applied in ligand-based and structure-based drug design strategies to create new, improved analogues of this compound.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that bind to the target. A pharmacophore model can be developed based on the key structural features of active analogues identified through SAR. This model serves as a 3D template for designing new molecules that possess the same essential features in the correct spatial arrangement, or for virtually screening large compound libraries to find new potential hits. mdpi.com

Structure-Based Design: When the 3D structure of the target protein is available (e.g., from X-ray crystallography or homology modeling), structure-based design becomes a powerful tool. nih.gov Using molecular docking simulations, researchers can visualize how this compound binds to the active site of its target. nih.gov This allows for the rational design of modifications to improve the "fit" and enhance binding affinity. For example, if docking reveals an unoccupied hydrophobic pocket near the tert-butyl group, analogues with larger hydrophobic substituents could be designed to fill that space and increase potency. mdpi.com

Mechanistic Studies of Molecular Interactions in Research Contexts

In Vitro Target Engagement Studies (non-clinical focus)

In vitro target engagement studies are crucial for elucidating the direct molecular interactions of a compound with its biological target. These studies provide foundational data on binding affinity and functional modulation, such as enzyme inhibition.

Binding Affinity Determination Methodologies

The determination of binding affinity is a primary step in characterizing the interaction between a ligand and its target protein. Radioligand binding assays are a commonly employed method. In these assays, a radiolabeled ligand with known affinity for the target receptor is used. The test compound, in this case, a piperazin-2-one (B30754) derivative, is introduced at varying concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value, which can then be used to calculate the binding affinity (Ki).

For instance, studies on chiral, nonracemic (piperazin-2-yl)methanol derivatives have utilized radioligand binding assays to determine their affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. In these studies, guinea pig brain and rat liver membrane preparations were used as sources of the receptors, with [3H]-labeled (+)-pentazocine and ditolylguanidine serving as the radioligands for σ1 and σ2 receptors, respectively nih.gov. Such methodologies would be directly applicable to assessing the binding affinity of 4-(3,3-Dimethylbutanoyl)piperazin-2-one for various receptor targets.

Another example involves the evaluation of piperazine (B1678402) derivatives for their affinity to neurotransmitter receptors like serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, which are key targets in the central nervous system. ijrrjournal.comresearchgate.net

Table 1: Representative Binding Affinities of Piperazine Derivatives for Various Receptors

Compound ClassTarget ReceptorBinding Affinity (Ki, nM)Reference
(Piperazin-2-yl)methanolsSigma-1 (σ1)12.4 nih.gov
Phenylpiperazine DerivativesSerotonin (5-HT1A)Nanomolar range ijrrjournal.com
Biphenyl PiperazinesSerotonin (5-HT7)Nanomolar range ijrrjournal.com
Piperidine/Piperazine DerivativesHistamine H3 (H3R)3.17 - 397 nih.gov
Piperidine/Piperazine DerivativesSigma-1 (σ1R)3.64 - 1531 nih.gov

Enzyme Inhibition Kinetics in Model Systems

Piperazine derivatives have been widely investigated as enzyme inhibitors. researchgate.net Understanding the kinetics of enzyme inhibition is fundamental to characterizing the mechanism of action of a compound. Common types of enzyme inhibition include competitive, non-competitive, and uncompetitive inhibition, each with a distinct effect on the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).

For example, a study on synthetic piperazine derivatives as urease inhibitors demonstrated their potent inhibitory activity. nih.gov The IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, were determined for a series of compounds. The most potent analogues exhibited IC50 values in the low micromolar to nanomolar range, significantly more potent than the standard inhibitor thiourea. nih.gov

To further characterize the mechanism, kinetic studies would be performed by measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. By plotting the data, for instance using a Lineweaver-Burk plot, the type of inhibition can be determined. For a competitive inhibitor, Vmax remains unchanged while Km increases. For a non-competitive inhibitor, Vmax decreases while Km remains the same. For an uncompetitive inhibitor, both Vmax and Km decrease.

Table 2: Urease Inhibitory Activity of Selected Piperazine Derivatives

CompoundIC50 (µM)
Derivative 11.1 ± 0.01
Derivative 25.2 ± 0.10
Derivative 310.8 ± 0.20
Thiourea (Standard)21.30 ± 1.10

Data is illustrative and based on findings for various piperazine derivatives. nih.gov

Biochemical Pathway Modulation Investigations (non-clinical focus)

Beyond direct target engagement, it is crucial to understand how a compound affects the broader biochemical pathways within a cell. This involves analyzing downstream signaling events and exploring novel therapeutic modalities like protein degradation.

Analysis of Downstream Signaling Events

The binding of a ligand to a receptor often initiates a cascade of intracellular signaling events. For instance, many piperazine derivatives are designed to interact with G protein-coupled receptors (GPCRs), which are involved in a multitude of signaling pathways. researchgate.net Modulation of these receptors can lead to changes in the levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) triphosphate (IP3), or the activation of protein kinases such as mitogen-activated protein kinases (MAPKs). researchgate.net

Techniques like Western blotting can be used to measure the phosphorylation status of key proteins in a signaling pathway, providing a readout of pathway activation or inhibition. For example, if a piperazin-2-one derivative were to inhibit a specific kinase, a decrease in the phosphorylation of its downstream substrates would be observed. Cellular assays, such as reporter gene assays, can also be employed to measure the transcriptional activity of factors regulated by the signaling pathway of interest.

Protein Degradation Mechanisms (e.g., PROTACs involving piperazine scaffolds)

A novel and rapidly evolving area of research is the use of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein. researchgate.net They consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The piperazine scaffold is frequently incorporated into the linker of PROTACs due to its ability to impart rigidity and improve physicochemical properties. rsc.orgnih.gov

The mechanism of action of a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The piperazine ring within the linker can play a critical role in the stability and conformation of this ternary complex, thereby influencing the efficiency of protein degradation. researchgate.netnih.gov The protonation state of the piperazine can also affect the molecule's solubility and cell permeability. researchgate.netrsc.org

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govpharmaceuticaljournal.netmdpi.comconnectjournals.com For a compound like this compound, molecular docking could be used to predict its binding mode within the active site of an enzyme or the binding pocket of a receptor.

In a typical molecular docking study, a three-dimensional structure of the target protein, often obtained from X-ray crystallography or NMR spectroscopy, is used. The ligand is then computationally "docked" into the binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode.

For example, in a study of piperazine derivatives as urease inhibitors, molecular docking was used to elucidate the binding interactions within the enzyme's active site. nih.gov The docking results revealed key hydrogen bonding and hydrophobic interactions between the inhibitors and amino acid residues in the active site, providing a structural basis for their inhibitory activity. Similarly, docking studies have been instrumental in understanding the interactions of piperazine-containing compounds with various other targets, including DNA gyrase and different receptors. nih.govmdpi.com

Table 3: Common Interacting Residues for Piperazine Derivatives in Molecular Docking Studies

Target ProteinInteracting ResiduesType of InteractionReference
UreaseNickel ions, Histidine, Aspartic acidMetal coordination, Hydrogen bonding nih.gov
DNA GyraseArginine, Serine, Aspartic acidHydrogen bonding, Pi-cation mdpi.com
Sigma-1 ReceptorTyrosine, Glutamic acid, TryptophanHydrogen bonding, Hydrophobic nih.gov

Identification of Key Residues and Binding Pockets

Comprehensive searches of scientific literature and chemical databases did not yield specific studies detailing the molecular interactions of this compound with biological targets. Consequently, there is no available information to identify key amino acid residues or define the binding pockets involved in its potential interactions.

Advanced Analytical Methodologies for Research Quantification and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical separation for piperazine-containing compounds. rdd.edu.iqntu.edu.iq By leveraging the differential partitioning of the analyte between a mobile phase and a stationary phase, these techniques can separate the target compound from impurities, starting materials, and by-products.

HPLC and its higher-pressure evolution, UPLC, are the most widely used techniques for the analysis of piperazinone derivatives due to their versatility and wide applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is particularly common. unodc.org

The quantification of 4-(3,3-Dimethylbutanoyl)piperazin-2-one can be achieved with high precision and accuracy. A typical method involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297) or formate, often run in a gradient elution mode to ensure optimal separation. nih.gov Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector, as the amide chromophore in the piperazinone ring provides sufficient UV absorbance. researchgate.net For compounds like piperazine (B1678402) that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative, enabling detection at low concentrations. jocpr.comresearchgate.net

Table 1: Illustrative HPLC/UPLC Parameters for Analysis of Piperazinone Derivatives
ParameterTypical Condition
ColumnReversed-Phase C18 or C8 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water or 10 mM Ammonium Acetate
Mobile Phase BAcetonitrile or Methanol (B129727)
Elution ModeGradient or Isocratic
Flow Rate0.2 - 1.0 mL/min
Column Temperature25 - 40 °C
DetectionUV/DAD (e.g., 210-254 nm)
Injection Volume1 - 10 µL

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. rdd.edu.iq For piperazinone derivatives, GC analysis can be suitable, although derivatization may be necessary to increase volatility and improve peak shape, especially for compounds with polar N-H groups. semanticscholar.org A common approach involves silylation or acylation of the secondary amine in the piperazine ring.

A typical GC method for piperazine-related substances utilizes a capillary column, such as a DB-17 (a mid-polarity phase), with helium as the carrier gas. researchgate.net The system employs a flame ionization detector (FID) for quantification, which offers a wide linear range and good sensitivity for organic compounds. Method validation would include assessments of linearity, precision, accuracy, and robustness to ensure reliable results. researchgate.nethakon-art.com

Table 2: Representative Gas Chromatography (GC) Method Parameters
ParameterTypical Condition
ColumnDB-17 or DB-5ms (e.g., 30 m x 0.53 mm ID, 1 µm film)
Carrier GasHelium at a constant flow (e.g., 2 mL/min)
Injector Temperature250 °C
Detector Temperature260 °C (FID)
Oven ProgramInitial temp 150°C, hold for 5-10 min, ramp at 20-35°C/min to 260°C
Injection Volume1 µL (Split mode)
DiluentMethanol or Dichloromethane

While this compound itself is an achiral molecule, many piperazinone derivatives possess stereocenters, making them chiral. researchgate.netchegg.com For such compounds, determining the enantiomeric purity is critical. Chiral chromatography is the definitive method for separating enantiomers and quantifying the enantiomeric excess (ee). nih.gov

This separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® columns), are widely effective for a broad range of pharmaceutical compounds. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. youtube.com

Mass Spectrometry for Quantitative Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with a chromatographic inlet, it provides unparalleled sensitivity and selectivity, making it indispensable for trace analysis and structural confirmation.

The hyphenation of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) represents the gold standard for trace quantitative analysis. semanticscholar.org LC-MS/MS is particularly suited for analyzing compounds like this compound in complex matrices such as biological fluids. nih.gov Typically, an electrospray ionization (ESI) source is used to generate ions, which are then analyzed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional specificity and significantly reduces background noise, enabling quantification at nanogram or even picogram levels. nih.govjfda-online.com

GC-MS is also a highly effective technique, particularly for identifying unknown impurities or metabolites. researchgate.netscholars.direct After separation on the GC column, molecules are ionized, typically by electron ionization (EI), which creates a predictable and reproducible fragmentation pattern that serves as a chemical "fingerprint" for identification against spectral libraries. unodc.org For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by focusing the mass spectrometer on only a few characteristic ions of the target analyte. scholars.direct

To achieve the highest degree of accuracy and precision in quantitative mass spectrometry, especially in complex biological samples, an internal standard is essential. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., containing deuterium, ¹³C, or ¹⁵N). semanticscholar.org A SIL analog of this compound would co-elute with the unlabeled analyte and exhibit identical ionization efficiency and fragmentation behavior, but it would be distinguished by its higher mass. This co-elution corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly reliable quantification. semanticscholar.org

Derivatization can also be employed to enhance sensitivity. For LC-MS, derivatization can improve chromatographic properties or ionization efficiency. For GC-MS, derivatization is often used to increase the volatility and thermal stability of polar analytes. semanticscholar.org For piperazinones, derivatizing the N-H group via acylation or silylation can improve peak shape and reduce tailing on GC columns. researchgate.net Furthermore, certain derivatizing agents can introduce easily ionizable groups, thereby boosting the signal intensity in the mass spectrometer. nih.gov

Spectrophotometric and Colorimetric Methods in Research Contexts

In the research and development of novel compounds, spectrophotometric and colorimetric methods serve as fundamental tools for quantification. These techniques are valued for their simplicity, cost-effectiveness, and speed. For molecules containing a piperazine-2-one scaffold, such as this compound, these methods typically rely on chemical reactions that produce a chromophore, a part of the molecule responsible for its color, which can be measured.

The core of these methods often involves the reactivity of the secondary amine within the piperazine ring. Although specific studies on this compound are not prevalent in the literature, the extensive research on the parent compound, piperazine, provides a strong basis for applicable methodologies. A common strategy is the formation of charge-transfer complexes. rdd.edu.iq Reagents like p-benzoquinone, chloranilic acid, and 1,2-naphthoquinone-4-sulphonate have been successfully employed to react with the piperazine moiety, resulting in colored products with distinct absorption maxima in the visible region of the electromagnetic spectrum. rdd.edu.iqresearchgate.net

For instance, the reaction of piperazine with p-benzoquinone in a buffered solution (pH 5.4) yields a colored product with a maximum absorption (λmax) at 516 nm. researchgate.net Similarly, interaction with chloranilic acid forms a complex absorbing at approximately 345 nm. researchgate.net The intensity of the color produced is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert law, allowing for quantitative analysis. These methods can be adapted to determine the concentration of piperazine derivatives in various research samples. The specific substitution on the piperazine ring, such as the 3,3-dimethylbutanoyl group, may influence the reaction kinetics or the spectral properties of the resulting complex, potentially requiring methodological adjustments for optimal performance.

Table 1: Summary of Colorimetric Methods for Piperazine Quantification

ReagentReaction Typeλmax (nm)Linearity Range (µg/mL)Reference
p-BenzoquinoneCharge Transfer5164-20 researchgate.net
Chloranilic AcidCharge Transfer3451-10 researchgate.net
1,2-Naphthoquinone-4-sulphonateCharge Transfer49020-120 rdd.edu.iq
3,5-Dinitrosalicylic acid (DNS)Proton Transfer4100.5-20 researchgate.net
2,6-DichloroquinonechlorimideCoupling Reaction5256.4-51.2 rdd.edu.iq

Determination of Physicochemical Parameters relevant to Research

The physicochemical properties of a research compound are critical determinants of its behavior in biological and chemical systems. Parameters such as the acid dissociation constant (pKa) and lipophilicity (LogP) are fundamental to understanding a molecule's solubility, permeability, and potential interactions.

The pKa value is a quantitative measure of the strength of an acid in solution. For a molecule like this compound, which contains nitrogen atoms, the pKa values refer to the dissociation constants of their conjugate acids. The piperazine ring has two nitrogen atoms that can be protonated, and thus, piperazine itself is characterized by two pKa values. researchgate.net The presence of the 3,3-dimethylbutanoyl group, an amide, and the lactam structure of the piperazin-2-one (B30754) ring significantly influences the basicity of these nitrogens compared to the parent piperazine molecule. The electron-withdrawing effect of the adjacent carbonyl groups decreases the electron density on the nitrogen atoms, making them less basic and thereby lowering their pKa values.

Potentiometric titration is a standard and reliable method for the experimental determination of pKa values for piperazine and its derivatives. uregina.cabohrium.com This technique involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the resulting change in pH. The pKa value can be determined from the midpoint of the buffer region on the titration curve. While specific experimental pKa data for this compound are not available, the established values for piperazine and related derivatives provide a useful reference.

Table 2: Experimental pKa Values of Piperazine and Derivatives at 298 K (25 °C)

CompoundpKa1pKa2Reference
Piperazine9.735.35 researchgate.net
1-Methylpiperazine9.655.05 uregina.ca
1-Ethylpiperazine9.825.30 uregina.ca
1-(2-Hydroxyethyl)piperazine9.034.49 uregina.ca

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial physicochemical property. It is commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. nih.gov A positive LogP value indicates a preference for the lipid phase (lipophilic), whereas a negative value indicates a preference for the aqueous phase (hydrophilic).

Experimental determination of LogP can be performed using the shake-flask method, which is considered the gold standard. nih.gov This involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to partition between the two layers until equilibrium is reached, and then measuring the concentration in each phase. nih.gov Chromatographic methods, such as reversed-phase high-performance liquid chromatography (RP-HPLC), offer a faster alternative for estimating LogP values based on the compound's retention time. nih.gov

In addition to experimental methods, numerous computational algorithms have been developed to predict LogP values based on a molecule's structure. These in silico methods are valuable for rapid screening in early-stage research. While an experimentally determined LogP for this compound is not documented, computational models can provide an estimate. For the structurally similar compound 4-(2-Ethylbutanoyl)-3,3-dimethylpiperazin-2-one, the calculated XLogP3 value is 1.2, suggesting moderate lipophilicity. nih.gov

Table 3: Calculated LogP Values for Structurally Related Compounds

CompoundCalculated LogP (Method)Reference
4-(2-Ethylbutanoyl)-3,3-dimethylpiperazin-2-one1.2 (XLogP3) nih.gov
Piperazin-2-one-1.2 (Estimated)N/A
1-(Biphenyl-4-carbonyl)piperazine-2,3-dicarboxylic acidVaries by model nih.gov

Q & A

Q. What are the common synthetic routes for 4-(3,3-Dimethylbutanoyl)piperazin-2-one, and how can researchers optimize yields?

The compound is synthesized via catalytic methods such as decarboxylative allylic alkylation (DAAA), which allows enantioselective construction of α-tertiary piperazin-2-ones. Protecting group strategies (e.g., PMB or benzyl groups) are critical for regioselectivity and stability during synthesis. Post-reaction modifications, such as alkylation or cross-metathesis with ethyl acrylate, can further diversify the scaffold . Yield optimization involves solvent selection (e.g., THF or DCM), temperature control (0–25°C), and catalyst loading (5–10 mol% Ir or Pd-based systems).

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR resolve stereochemistry and confirm substitution patterns, with coupling constants (e.g., J=2.83.2J = 2.8–3.2 Hz) indicating ring conformation .
  • HRMS : Validates molecular weight and purity, with deviations <2 ppm confirming structural integrity .
  • HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity and isolate stereoisomers .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill management : Contain with dry sand or absorbent materials; avoid water to prevent reactivity .
  • Disposal : Classify as special waste and consult licensed disposal services .

Advanced Research Questions

Q. How can enantioselective synthesis of α-tertiary piperazin-2-ones be achieved, and what catalysts are most effective?

Chiral iridium or palladium catalysts enable asymmetric DAAA, achieving enantiomeric excess (ee) >90%. For example, Ir(COD)Cl/phosphoramidite ligands induce stereocontrol at the α-position. Protecting groups (e.g., PMB) enhance steric hindrance, favoring specific transition states . Post-synthetic deprotection (e.g., oxidative cleavage with DDQ) yields enantiopure piperazin-2-ones .

Q. What structural modifications of piperazin-2-one derivatives enhance biological activity, and how are SAR studies conducted?

  • Substituent effects : Introducing pyridin-2-yl or trifluorobenzyl groups at position 3 improves binding to targets like mIDH1 or Factor Xa .
  • SAR methodology : Screen compound libraries (150+ analogs) and calculate average % inhibition rates. For adenovirus inhibitors, substituents at R1 (aryl groups) and R2 (electron-withdrawing groups) correlate with potency .
  • 3D-QSAR : CoMFA/CoMSIA models map electrostatic and steric fields to predict activity .

Q. How can computational modeling guide the design of piperazin-2-one-based inhibitors?

  • Docking studies : Pyridin-2-one moieties at part A of the scaffold show optimal binding to mIDH1 (docking scores <−9.0 kcal/mol) .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability (50–100 ns trajectories) to assess hydrogen bonding (e.g., with Arg132 in IDH1) and conformational flexibility .
  • ADME predictions : SwissADME or pkCSM tools evaluate logP (1.5–3.5) and bioavailability scores (>0.55) for lead optimization .

Q. How should researchers resolve contradictions in bioactivity data between stereoisomers?

  • Stereochemical analysis : Compare 1^1H NMR coupling constants (e.g., cis vs. trans diastereomers) and X-ray crystallography (e.g., PDB 5ZXF for MDM2 complexes) .
  • Biological assays : Test isomers in parallel using cell-based models (e.g., IC50 for thrombin inhibition) to correlate configuration with activity .

Q. What methodological challenges arise in crystallographic studies of piperazin-2-one-protein complexes?

  • Crystal growth : Optimize pH (6.5–7.5) and precipitant (PEG 3350) to stabilize hydrogen bonds.
  • Data collection : Use synchrotron radiation (1.25 Å resolution) for small-molecule ligands, as seen in MDM2-nutlin-3a complexes .
  • Refinement : Apply REFMAC or PHENIX with restraints for flexible piperazin-2-one rings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.